2-(1-Methylimidazole-4-yl)ethanamine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methylimidazole-4-yl)ethanamine-d3 is a deuterated analogue of 2-(1-Methylimidazole-4-yl)ethanamine. This compound is a selective H1-receptor agonist, which means it can bind to and activate H1 receptors. The deuterium labeling (d3) is often used in scientific research to study metabolic pathways and reaction mechanisms due to its stability and distinguishable mass from non-deuterated compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylimidazole-4-yl)ethanamine-d3 typically involves the deuteration of 2-(1-Methylimidazole-4-yl)ethanamine. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Direct Deuteration: This method involves the direct introduction of deuterium atoms into the compound during its synthesis. This can be achieved using deuterated reagents or catalysts.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Reaction Optimization: Adjusting reaction parameters such as temperature, pressure, and reaction time to maximize yield.
Purification: Using techniques such as chromatography to purify the final product and remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylimidazole-4-yl)ethanamine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole derivatives, while substitution reactions may produce various substituted imidazole compounds.
Scientific Research Applications
2-(1-Methylimidazole-4-yl)ethanamine-d3 has numerous applications in scientific research, including:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace metabolic pathways and understand the role of histamine receptors.
Medicine: Investigated for its potential therapeutic applications due to its selective H1-receptor agonist activity.
Industry: Used in the development of new pharmaceuticals and as a standard in analytical chemistry
Mechanism of Action
2-(1-Methylimidazole-4-yl)ethanamine-d3 exerts its effects by binding to and activating H1 receptors. This activation triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The molecular targets include histamine receptors, and the pathways involved are primarily related to histamine signaling.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methylimidazole-4-yl)ethanamine: The non-deuterated analogue, which also acts as a selective H1-receptor agonist.
1-Methylhistamine: Another histamine derivative with similar receptor activity.
Tele-methylhistamine: A methylated histamine derivative with comparable biological activity.
Uniqueness
The uniqueness of 2-(1-Methylimidazole-4-yl)ethanamine-d3 lies in its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to trace the compound in metabolic studies and distinguish it from non-deuterated analogues in analytical techniques.
Properties
CAS No. |
78520-53-3 |
---|---|
Molecular Formula |
C6H8N3D3 |
Molecular Weight |
128.19 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
tag |
Imidazol Impurities |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.